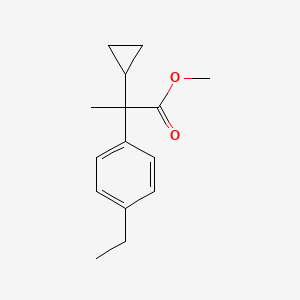
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by the presence of a cyclopropyl group and an ethylphenyl group attached to the propionic acid moiety, which is esterified with methanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester typically involves the esterification of 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid and methanol.
Reduction: 2-Cyclopropyl-2-(4-ethylphenyl)propanol.
Substitution: Depending on the nucleophile, products such as 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can then exert its effects by modulating biochemical pathways. The cyclopropyl and ethylphenyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]propanoic acid.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid.
Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid.
Uniqueness
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to other similar compounds.
Eigenschaften
CAS-Nummer |
698394-61-5 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
methyl 2-cyclopropyl-2-(4-ethylphenyl)propanoate |
InChI |
InChI=1S/C15H20O2/c1-4-11-5-7-12(8-6-11)15(2,13-9-10-13)14(16)17-3/h5-8,13H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
ODZPNTKJTCSSGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C)(C2CC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


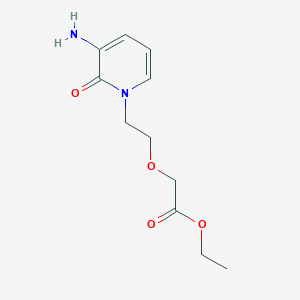
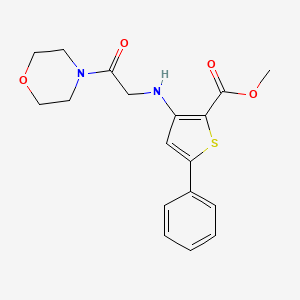
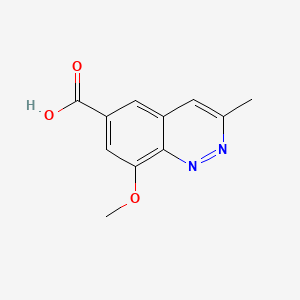
acetic acid](/img/structure/B13935082.png)
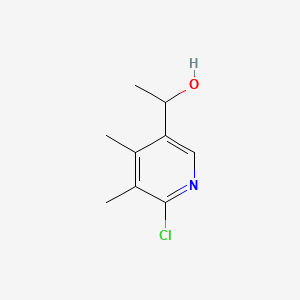
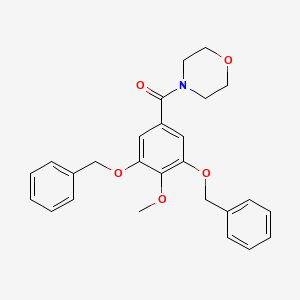

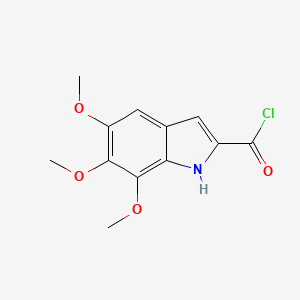

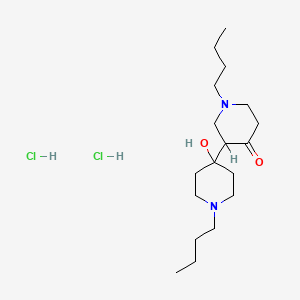
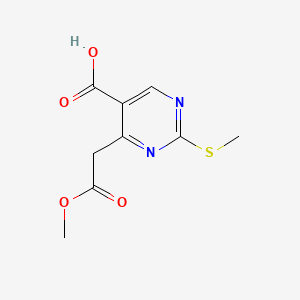
![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

